![molecular formula C15H13ClN2 B1462507 2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole CAS No. 1096878-94-2](/img/structure/B1462507.png)
2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole
Vue d'ensemble
Description
The compound “2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole” is a benzodiazole derivative. Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzodiazoles are typically synthesized by the reaction of o-phenylenediamines with carboxylic acids or their derivatives . The presence of a chlorophenylmethyl group suggests that a Friedel-Crafts alkylation might be involved in its synthesis.Molecular Structure Analysis
The compound contains a benzodiazole ring, a phenyl ring, and a methyl group. The benzodiazole ring is a bicyclic structure consisting of a benzene ring fused to a diazole ring .Chemical Reactions Analysis
Benzodiazoles can participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions similar to other aromatic compounds . The presence of a chloro group might make the compound susceptible to nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Antibacterial Activity
A study on a series of novel compounds related to 2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole demonstrated significant antibacterial activity. Among these compounds, one specific variant showed substantial effectiveness against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These findings suggest potential applications in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antitumor Properties
Another research demonstrated that derivatives of this compound possess potent inhibitory activity against breast cancer cell lines. The study highlighted that specific structural modifications in the benzothiazole moiety enhance this activity, indicating potential applications in cancer therapy (Shi, Bradshaw, Wrigley, McCall, Lelieveld, Fichtner, & Stevens, 1996).
Photoreactions
Investigations into the photoreactions of benzotriazoles, including those related to this compound, have been conducted. This research provides insights into the chemical behavior of these compounds under light exposure, which can be crucial for their application in photochemical processes (Märky, Schmid, & Hansen, 1979).
Ultraviolet Absorber
A derivative of this compound was synthesized and identified as a new ultraviolet absorber. This suggests its potential application in materials or products requiring protection from UV radiation (Hu Xiao-bo, 2006).
Antimicrobial and Antifungal Activities
Other studies have highlighted the antimicrobial and antifungal properties of related benzothiazole compounds. These findings suggest a broad spectrum of biological activities that could be harnessed for pharmaceutical and therapeutic applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[chloro(phenyl)methyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-10-7-8-12-13(9-10)18-15(17-12)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJSSOCYHSKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)
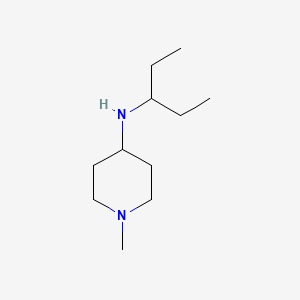
![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
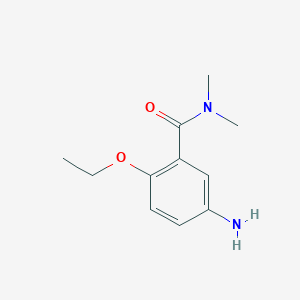

methanone](/img/structure/B1462432.png)
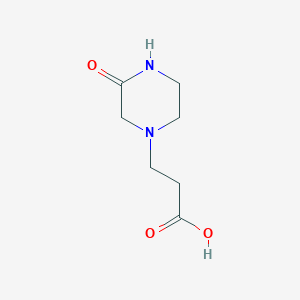
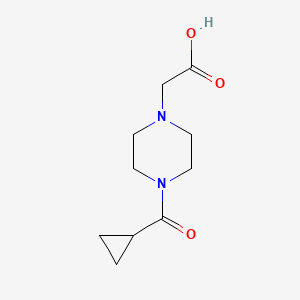

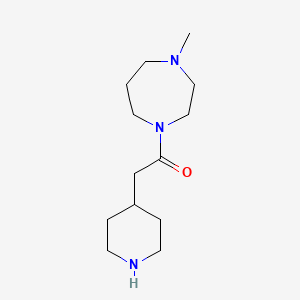
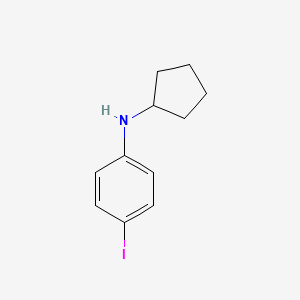
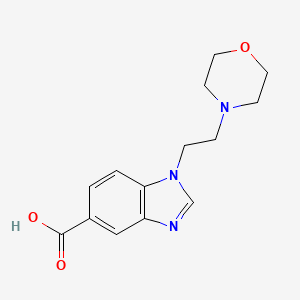
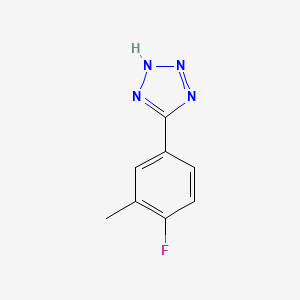
amine](/img/structure/B1462447.png)